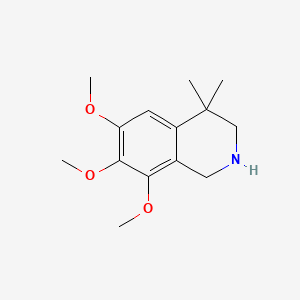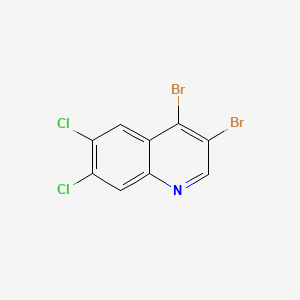
インドリン-6-カルボン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride is a chemical compound that belongs to the indoline family. Indoline is a bicyclic organic heterocyclic compound consisting of a benzene ring fused with a five-membered nitrogenous ring. This compound is known for its aromatic and weakly basic properties, making it a valuable component in various chemical and pharmaceutical applications .
科学的研究の応用
2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
作用機序
Target of Action
Indoline-6-carboxylic acid hydrochloride, like many indole derivatives, has been found to interact with a variety of targets. The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) . These receptors are commonly overexpressed in cancers, making them attractive targets for cancer therapy .
Mode of Action
It is known that the benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The NH acts as a hydrogen bond donor and acceptor with the amino acid residues of proteins . This interaction can lead to changes in the function of the target proteins, potentially inhibiting their activity and thus exerting a therapeutic effect.
Biochemical Pathways
Indoline-6-carboxylic acid hydrochloride, as an indole derivative, is likely involved in various biochemical pathways. Indole derivatives are known to be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds can have wide-ranging effects on various biochemical pathways, influencing everything from cell signaling to metabolic processes .
Pharmacokinetics
It is known that the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compound . This could potentially enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability .
Result of Action
Given its targets, it is likely that this compound could have anti-cancer effects . By inhibiting the activity of EGFR and VEGFR-2, it could potentially slow the growth and proliferation of cancer cells .
Action Environment
The action of Indoline-6-carboxylic acid hydrochloride can be influenced by various environmental factors. For instance, it is known that this compound should be stored in an inert atmosphere at 2-8°C . Additionally, the presence of reactive benzylic C 3–H bond suggests that the compound’s stability and efficacy could be influenced by the presence of oxidizing agents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indoline-6-carboxylic acid hydrochloride typically involves several key steps. One common method includes the Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Another method involves the use of cyanide ion displacement followed by hydrolysis .
Industrial Production Methods: Industrial production of indoline-6-carboxylic acid hydrochloride often employs large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of protective groups and catalysts is common to ensure the stability and reactivity of the intermediate compounds .
化学反応の分析
Types of Reactions: 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
類似化合物との比較
2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Indole-3-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Indoline-2-carboxylic acid: Another related compound with variations in the position of the carboxylic acid group, affecting its reactivity and applications.
Uniqueness: 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications in various fields .
特性
IUPAC Name |
2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPSTRMYKHJESC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15861-37-7 |
Source


|
| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15861-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B578829.png)


![N-[(1S,2S)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B578834.png)

![N-phenylspiro[1,2-dihydroindole-3,1'-cycloheptane]-2-carboxamide](/img/structure/B578839.png)

![(3S,6aR,6bS,11aS,11bR)-9-[1-(1,5-dimethylpiperidin-2-yl)ethyl]-3-hydroxy-10,11b-dimethyl-2,3,4,4a,6,6a,6b,7,8,9,11,11a-dodecahydro-1H-benzo[a]fluoren-5-one](/img/structure/B578841.png)


